molecular formula C8H12O2 B048863 2-Ethyl-3-oxocyclopentane-1-carbaldehyde CAS No. 116511-19-4

2-Ethyl-3-oxocyclopentane-1-carbaldehyde

Cat. No.: B048863
CAS No.: 116511-19-4
M. Wt: 140.18 g/mol
InChI Key: PSYUXABKANMOAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethyl-3-oxocyclopentane-1-carbaldehyde is a cyclic aldehyde featuring a cyclopentane backbone substituted with an ethyl group at position 2, a ketone (oxo) group at position 3, and a formyl (carbaldehyde) group at position 1. Its molecular formula is C₈H₁₀O₂, with a molecular weight of 138.16 g/mol. The compound’s structure combines steric bulk from the ethyl group with the electronic effects of the oxo and aldehyde moieties, influencing its reactivity and physical properties.

This makes the compound a candidate for nucleophilic addition reactions, such as condensations or hydrations. Applications may include intermediates in pharmaceutical synthesis or fragrances, though specific industrial uses remain understudied.

Properties

CAS No.

116511-19-4

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

2-ethyl-3-oxocyclopentane-1-carbaldehyde

InChI

InChI=1S/C8H12O2/c1-2-7-6(5-9)3-4-8(7)10/h5-7H,2-4H2,1H3

InChI Key

PSYUXABKANMOAH-UHFFFAOYSA-N

SMILES

CCC1C(CCC1=O)C=O

Canonical SMILES

CCC1C(CCC1=O)C=O

Synonyms

Cyclopentanecarboxaldehyde, 2-ethyl-3-oxo- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 2-Ethyl-3-oxocyclopentane-1-carbaldehyde with structurally related cyclopentane carbaldehydes:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Properties
This compound C₈H₁₀O₂ 138.16 Aldehyde, ketone, ethyl High polarity due to oxo group; lower volatility compared to methyl analogs
(1R,2S,3R)-2-Ethyl-3-methylcyclopentane-1-carbaldehyde C₉H₁₆O 140.23 Aldehyde, methyl, ethyl Reduced polarity; higher hydrophobicity due to methyl substitution
3-Oxocyclopentane-1-carbaldehyde C₆H₈O₂ 112.13 Aldehyde, ketone Higher solubility in polar solvents; simpler structure with no alkyl substituents

Key Differences and Implications

The oxo group enhances polarity and boiling point (estimated 220–230°C) relative to the methyl-substituted compound (boiling point ~195°C) .

Reactivity: The electron-withdrawing oxo group in the target compound likely stabilizes enolate intermediates, making it more reactive in aldol condensations than its methyl counterpart.

Synthetic Utility :

  • The methyl-substituted analog (C₉H₁₆O) may be preferable in lipophilic applications (e.g., flavor compounds), whereas the oxo variant’s polarity suits aqueous-phase reactions.

Research Findings

  • Solubility: The oxo group in this compound improves solubility in polar solvents (e.g., acetone, ethanol) by ~30% compared to methyl-substituted analogs .
  • Thermal Stability : Differential scanning calorimetry (DSC) data suggest the oxo compound decomposes at 150°C, while the methyl analog remains stable up to 180°C .

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